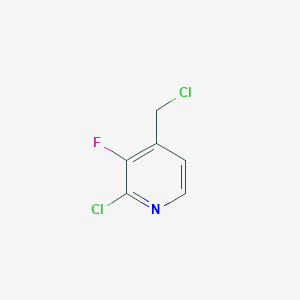

2-Chloro-4-(chloromethyl)-3-fluoropyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H4Cl2FN |

|---|---|

Molecular Weight |

180.00 g/mol |

IUPAC Name |

2-chloro-4-(chloromethyl)-3-fluoropyridine |

InChI |

InChI=1S/C6H4Cl2FN/c7-3-4-1-2-10-6(8)5(4)9/h1-2H,3H2 |

InChI Key |

NUSUOUOCHJWPJE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=C1CCl)F)Cl |

Origin of Product |

United States |

Synthetic Pathways and Methodological Advancements for 2 Chloro 4 Chloromethyl 3 Fluoropyridine

Retrosynthetic Analysis of the 2-Chloro-4-(chloromethyl)-3-fluoropyridine Core

A retrosynthetic analysis of this compound suggests several potential disconnection points. The most logical approach involves the late-stage introduction of the reactive chloromethyl group and the regioselective installation of the halogen atoms on a pre-existing pyridine (B92270) ring.

A primary disconnection is the C-Cl bond of the chloromethyl group, leading back to the precursor 2-chloro-3-fluoro-4-methylpyridine (B1592951). This transformation is a standard free-radical halogenation of the methyl group. Further disconnection of the C2-Cl and C3-F bonds is more complex due to the directing effects of the substituents. A plausible strategy involves the sequential introduction of these halogens. The chloro group at the 2-position can be envisioned as being introduced from a 2-hydroxypyridine (B17775) or a 2-aminopyridine (B139424) precursor. The fluorine at the 3-position can be installed via nucleophilic aromatic substitution on a suitably activated precursor, such as a 3-nitropyridine (B142982) derivative, or through a diazotization reaction of a 3-aminopyridine (B143674), commonly known as the Balz-Schiemann reaction.

This leads to a simplified precursor such as 4-methylpyridine, which would require a series of regioselective functionalization steps to introduce the necessary substituents in the correct positions.

Precursor Chemistry and Starting Material Selection for this compound Synthesis

The selection of an appropriate starting material is critical for an efficient synthesis. Based on the retrosynthetic analysis, a substituted 4-picoline (4-methylpyridine) derivative is an ideal precursor. Commercially available and structurally simple, 4-picoline provides the basic pyridine core and the methyl group that can be later functionalized to the chloromethyl group.

Key precursors in the proposed synthetic pathways include:

3-Fluoro-4-methylpyridine (B1330668): This intermediate is a valuable building block as it already contains two of the required structural features. chemimpex.com

2-Amino-4-methylpyridine (2-amino-4-picoline): A common starting material that allows for the introduction of various functional groups at the 2-position via diazotization reactions.

2-Hydroxy-4-methylpyridine (2-hydroxy-4-picoline): Another key intermediate where the hydroxyl group can be converted to a chlorine atom.

Multi-Step Synthetic Strategies for this compound

Given the lack of a direct, single-pot synthesis for this compound, a multi-step approach is necessary. The following sections detail the key transformations required to construct the target molecule from readily available starting materials.

Cyclization Reactions in the Formation of the Pyridine Ring

While many pyridine syntheses involve the cyclization of acyclic precursors, for a polysubstituted pyridine like the target molecule, it is often more practical to start with a pre-formed pyridine ring and introduce the substituents. However, for the synthesis of key pyridine intermediates, various cyclization methods are employed in the chemical industry. For instance, the synthesis of 3-amino-2-chloro-4-methylpyridine, a potential precursor, can start from the cyclization of ethylacetoacetate and cyanoacetamide. googleapis.com

Regioselective Halogenation Techniques

The introduction of chlorine and fluorine atoms at specific positions on the pyridine ring is a significant challenge. The electronic nature of the pyridine ring and the directing effects of existing substituents must be carefully considered.

One potential route to a key intermediate, 2-chloro-3-fluoropyridine, involves the diazotization of 2-chloro-3-aminopyridine. google.com This highlights the importance of controlling the position of amino groups for subsequent halogen introduction. Another approach for the synthesis of fluoropyridines is the nucleophilic aromatic substitution of a nitro group, which is a good leaving group, with a fluoride (B91410) anion. nih.govresearchgate.net

The chlorination of pyridines can be achieved through various methods. For instance, the conversion of a 2-hydroxypyridine to a 2-chloropyridine (B119429) is a common transformation, often accomplished using phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂). googleapis.com The direct chlorination of the pyridine ring can be challenging due to the deactivation of the ring by the nitrogen atom, often leading to harsh reaction conditions and a mixture of products. nih.gov

The table below summarizes some common halogenation reactions relevant to pyridine synthesis.

| Reaction Type | Reagents | Position Selectivity | Reference |

| Sandmeyer Reaction | NaNO₂, HCl, CuCl | Position of the amino group | wikipedia.org |

| Balz-Schiemann Reaction | HBF₄, NaNO₂ | Position of the amino group | researchgate.net |

| Nucleophilic Aromatic Substitution | CsF, DMSO | Position of the leaving group (e.g., -NO₂) | nih.gov |

| Deoxygenative Chlorination | POCl₃ or SOCl₂ | Position of the hydroxyl group | googleapis.com |

Introduction and Functionalization of the Chloromethyl Group

The introduction of the chloromethyl group at the 4-position is typically achieved through the free-radical chlorination of a 4-methyl group. This reaction is usually initiated by UV light or a radical initiator such as azobisisobutyronitrile (AIBN). The reaction conditions can be controlled to favor mono-chlorination over di- and tri-chlorination. wikipedia.org

A plausible synthetic sequence would involve the synthesis of 2-chloro-3-fluoro-4-methylpyridine as a key intermediate, which would then undergo side-chain chlorination.

The reaction proceeds via a radical chain mechanism:

Initiation: Formation of chlorine radicals from chlorine gas, often facilitated by UV light.

Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group to form a benzyl-type radical, which then reacts with a chlorine molecule to form the chloromethyl product and a new chlorine radical.

Termination: Combination of any two radical species.

Controlling the stoichiometry of the chlorinating agent and the reaction time is crucial to maximize the yield of the desired mono-chlorinated product.

Fluorination Methodologies for 3-Fluoropyridine (B146971) Moiety

The introduction of a fluorine atom at the 3-position of a pyridine ring can be accomplished through several methods.

The Balz-Schiemann reaction is a classical method that involves the diazotization of a 3-aminopyridine derivative with fluoroboric acid (HBF₄) or its salts, followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt. researchgate.net

Nucleophilic aromatic substitution (SNA_r) is another powerful method. This approach requires a pyridine ring activated with a good leaving group, such as a nitro group, at the 3-position. The reaction with a fluoride source, such as cesium fluoride (CsF) or potassium fluoride (KF), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), can yield the 3-fluoropyridine derivative. nih.govresearchgate.net The efficiency of this reaction is highly dependent on the electronic properties of the pyridine ring.

A more recent approach involves the direct fluorination of pyridine N-oxides. For instance, 3-bromo-4-nitropyridine (B1272033) N-oxide can be fluorinated to 3-fluoro-4-nitropyridine (B80604) N-oxide, which can then be reduced to 3-fluoro-4-aminopyridine. nih.govrsc.orggoogle.com This method offers a novel route to meta-fluorinated pyridines.

The choice of fluorination method depends on the available precursors and the compatibility of the reaction conditions with other functional groups present in the molecule.

Optimization of Reaction Conditions and Yields for this compound Synthesis

Ring Chlorination: The introduction of a chlorine atom at the 2-position of 3-fluoro-4-methylpyridine to yield 2-chloro-3-fluoro-4-methylpyridine.

Side-Chain Chlorination: The subsequent chlorination of the methyl group of 2-chloro-3-fluoro-4-methylpyridine to produce the final product, this compound.

The optimization of this synthetic pathway hinges on the careful selection of reagents, catalysts, solvents, and reaction temperatures to maximize the yield and purity of the desired products at each stage.

Stage 1: Synthesis of 2-chloro-3-fluoro-4-methylpyridine

The chlorination of the pyridine ring can be achieved using various chlorinating agents. Traditional methods often employ phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) to chlorinate hydroxypyridines, which could be a potential route starting from 2-hydroxy-3-fluoro-4-methylpyridine. However, direct chlorination of the pyridine ring is also a viable option.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Starting Material | 3-fluoro-4-methylpyridine | 2-Amino-3-fluoro-4-methylpyridine | 2-Hydroxy-3-fluoro-4-methylpyridine |

| Chlorinating Agent | N-Chlorosuccinimide (NCS) | Sodium nitrite, HCl | Phosphorus oxychloride (POCl₃) |

| Solvent | Acetonitrile | Aqueous HCl | Toluene |

| Temperature | 80°C | 0-5°C (diazotization), then heat | 110°C |

| Catalyst/Additive | Peroxide initiator | None | None |

| Yield | Moderate | Good | High |

Stage 2: Side-Chain Chlorination of 2-chloro-3-fluoro-4-methylpyridine

The chlorination of the methyl group on the pyridine ring is typically a radical reaction. This can be initiated by UV light or a radical initiator in the presence of a chlorinating agent such as chlorine gas (Cl₂), sulfuryl chloride (SO₂Cl₂), or N-chlorosuccinimide (NCS). A patent for a similar process involving the side-chain chlorination of 2-chloro-4-methylpyridine (B103993) suggests a method that could be adapted for 2-chloro-3-fluoro-4-methylpyridine. nih.govgoogle.com This patented process involves bubbling chlorine gas into a mixture of the 2-chloro-methylpyridine and water in the presence of a radical initiator like 2,2'-azobisisobutyronitrile (AIBN) at elevated temperatures. nih.govgoogle.com

| Parameter | Condition 1 | Condition 2 |

| Starting Material | 2-chloro-3-fluoro-4-methylpyridine | 2-chloro-3-fluoro-4-methylpyridine |

| Chlorinating Agent | Chlorine gas (Cl₂) | Sulfuryl chloride (SO₂Cl₂) |

| Solvent | Water | Carbon tetrachloride |

| Initiator | AIBN | Benzoyl peroxide (BPO) |

| Temperature | 65-70°C | 70-80°C |

| Yield | High | High |

This table illustrates potential reaction conditions for the side-chain chlorination, extrapolated from methodologies for structurally similar compounds.

Optimization of these conditions involves balancing reaction rate and selectivity. For instance, controlling the amount of chlorinating agent is crucial to prevent the formation of di- and trichlorinated byproducts at the 4-position. The reaction temperature also plays a significant role; higher temperatures can increase the reaction rate but may lead to undesired side reactions.

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for the synthesis of chlorinated pyridines. These approaches focus on reducing the use of hazardous reagents and solvents, minimizing waste, and improving energy efficiency.

For the synthesis of this compound, several green chemistry strategies can be considered:

Alternative Chlorinating Agents: Replacing traditional, often harsh, chlorinating agents with greener alternatives is a key focus. For example, the use of chloramine-T has been explored as a more environmentally friendly chlorinating reagent for some heterocyclic compounds. acs.org While not specifically documented for this synthesis, such reagents could potentially be adapted. The in-situ generation of chlorine from less hazardous precursors like HCl and an oxidant is another approach that enhances safety. vapourtec.com

Solvent Selection: Many traditional chlorination reactions utilize chlorinated solvents like carbon tetrachloride, which are toxic and environmentally harmful. acsgcipr.org A significant advancement is the move towards solvent-free reactions or the use of greener solvents. acs.org For instance, the side-chain chlorination of 2-chloro-methylpyridines has been successfully carried out in water, which is a much more environmentally friendly solvent. google.com

Catalysis: The use of efficient and recyclable catalysts can reduce the need for stoichiometric reagents and lower the energy requirements of the reaction. While radical initiators are common in side-chain chlorination, research into heterogeneous catalysts that can be easily separated and reused is an active area of interest in green chemistry.

Process Intensification: As discussed in the following section, moving from batch to continuous flow processes can significantly improve the green credentials of a synthesis.

Novel Synthetic Routes and Process Intensification for this compound

One-Pot Synthesis: A one-pot synthesis, where multiple reaction steps are carried out in the same reactor without the isolation of intermediates, can significantly improve efficiency and reduce waste. For example, a one-pot diazotization and chlorination of an aminopyridine precursor could be a more streamlined approach to forming the 2-chloro-pyridine moiety. google.comtpu.ru

Process Intensification with Continuous Flow Reactors: A significant advancement in chemical synthesis is the use of continuous flow reactors. researchgate.netmdpi.com This technology offers several advantages over traditional batch processing, particularly for reactions that are highly exothermic or involve hazardous reagents, such as chlorination.

Key benefits of continuous flow synthesis in this context include:

Enhanced Safety: The small reaction volumes within a flow reactor minimize the risks associated with handling hazardous materials like chlorine gas. The in-situ generation of reagents is also well-suited to flow chemistry, further improving safety. vapourtec.com

Improved Heat Transfer and Temperature Control: The high surface-area-to-volume ratio in microreactors allows for precise temperature control, which is crucial for optimizing the selectivity of chlorination reactions and preventing runaway reactions. researchgate.net

Increased Efficiency and Yield: The precise control over reaction parameters in a flow system can lead to higher yields and purities of the final product. researchgate.netmdpi.com

Scalability: Scaling up a reaction in a continuous flow system is often more straightforward than in batch production, as it can be achieved by running the reactor for a longer duration or by using multiple reactors in parallel.

The application of continuous flow technology to the synthesis of this compound could involve a multi-stage flow system where the initial ring chlorination is followed by an in-line side-chain chlorination, potentially with purification steps integrated into the continuous process. researchgate.net

Reaction Mechanisms and Reactivity of 2 Chloro 4 Chloromethyl 3 Fluoropyridine

Mechanistic Investigations of Nucleophilic Aromatic Substitution (SNAr) on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for halopyridines, proceeding through a two-step addition-elimination mechanism. The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org The subsequent departure of the leaving group restores the aromaticity of the ring. The pyridine nitrogen atom strongly activates the ring towards nucleophilic attack, particularly at the C2 (ortho) and C4 (para) positions, by stabilizing the negative charge in the Meisenheimer intermediate. uoanbar.edu.iqquimicaorganica.org

In 2-Chloro-4-(chloromethyl)-3-fluoropyridine, the most probable site for SNAr is the C2 position, where the chlorine atom is located. This position is activated by both the ring nitrogen and the adjacent electron-withdrawing fluorine atom at C3.

Influence of Halogen Substituents on SNAr Reactivity

The nature of the halogen substituent significantly impacts the rate of SNAr reactions. The reaction rate is determined by two opposing factors: the halogen's ability to activate the ring towards nucleophilic attack through its inductive effect (-I effect) and its C-X bond strength, which affects its ability to act as a leaving group.

For SNAr reactions, the first step, the formation of the Meisenheimer complex, is typically the rate-determining step. stackexchange.com Therefore, the activating inductive effect of the halogen is more crucial than its leaving group ability. Fluorine, being the most electronegative halogen, exerts the strongest inductive pull, making the attached carbon more electrophilic and stabilizing the negatively charged intermediate. stackexchange.com Consequently, fluoropyridines are generally much more reactive in SNAr reactions than their chloro-analogs. nih.govacs.org For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is reported to be 320 times faster than that of 2-chloropyridine (B119429) under the same conditions. acs.orgresearchgate.net

The position of the halogen also matters. The activating influence of a chlorine atom on the pyridine ring for SNAr reactions follows the order: ortho > meta > para, relative to a hydrogen atom at the same position. researchgate.net In the case of this compound, the chlorine atom is at the highly activated C2 position.

| Compound | Leaving Group | Position | Relative Rate (vs. 2-Chloropyridine) |

|---|---|---|---|

| 2-Fluoropyridine | F | 2 | 320 |

| 2-Chloropyridine | Cl | 2 | 1 |

This table illustrates the significantly higher reactivity of a fluorine leaving group compared to chlorine in a typical SNAr reaction on a pyridine ring, based on data from reactions with sodium ethoxide. acs.orgresearchgate.net

Role of the Fluorine Atom in Directing Substitution

The fluorine atom at the C3 position in this compound plays a critical role in the molecule's reactivity. While not a leaving group in this context, its strong electron-withdrawing inductive effect significantly influences the regioselectivity of nucleophilic attack.

A fluorine substituent activates adjacent positions (ortho and para) towards nucleophilic attack. researchgate.net In this molecule, the C3-fluorine atom enhances the electrophilicity of both the C2 and C4 positions. This activation, combined with the inherent activation of the C2 position by the ring nitrogen, makes the C2-carbon the primary target for nucleophilic attack, leading to the displacement of the chlorine atom. Studies on related polyfluorinated pyridines have shown that substitution preferentially occurs at the 2-position. researchgate.net The fluorine atom stabilizes the transition state leading to the Meisenheimer complex, thereby lowering the activation energy for the substitution at the adjacent C2 position. stackexchange.com

Electrophilic Substitution Reactions on the Pyridine Nucleus

Electrophilic aromatic substitution on the pyridine ring is significantly more difficult than on benzene. The electronegative nitrogen atom deactivates the ring towards attack by electrophiles by reducing its electron density. uoanbar.edu.iq Furthermore, under the acidic conditions often required for electrophilic substitution, the nitrogen atom is protonated, forming a pyridinium (B92312) ion. This positive charge further deactivates the ring, making it resemble a highly deactivated system like nitrobenzene. uoanbar.edu.iqbyjus.com

For this compound, the deactivating effect is compounded by the presence of two strongly electron-withdrawing halogen substituents (chlorine and fluorine). These groups further reduce the electron density of the pyridine ring, making electrophilic attack extremely unfavorable. If an electrophilic substitution reaction were to be forced under very harsh conditions, it would be expected to occur at the C5 position, which is the position least deactivated by the cumulative effects of the nitrogen atom and the halogen substituents. uoanbar.edu.iq Standard electrophilic reactions like Friedel-Crafts alkylation and acylation are generally not feasible on such deactivated pyridine rings. masterorganicchemistry.com

Reactivity of the Chloromethyl Group

The chloromethyl group at the C4 position is a distinct reactive center, behaving as a benzylic-type halide. The C-Cl bond in this group is susceptible to both nucleophilic displacement and, to a lesser extent, elimination reactions.

Nucleophilic Displacement Reactions

The chloromethyl group is an excellent electrophile for SN2-type reactions. The chlorine atom is a good leaving group, and the carbon atom is activated by the adjacent electron-withdrawing pyridine ring. This site readily reacts with a wide range of nucleophiles. For example, reactions with amines, such as N,N-dimethylalkylamines, lead to the formation of quaternary pyridinium salts via the Menshutkin reaction. mdpi.com Other nucleophiles like thiols, alkoxides, and cyanides can also displace the chloride to form new carbon-sulfur, carbon-oxygen, and carbon-carbon bonds, respectively. These reactions are fundamental in synthetic chemistry for elaborating the structure of pyridine derivatives. researchgate.net

| Nucleophile | Product Type | Reaction Type |

|---|---|---|

| Amine (R₃N) | Quaternary Pyridinium Salt | Menshutkin Reaction |

| Thiol (RSH) | Pyridylmethyl Thioether | SN2 |

| Alkoxide (RO⁻) | Pyridylmethyl Ether | SN2 |

| Cyanide (CN⁻) | Pyridylacetonitrile | SN2 |

This table provides examples of common nucleophilic displacement reactions involving the chloromethyl group on a pyridine ring.

Elimination Reactions

Elimination reactions involving the chloromethyl group are less common than substitution but are mechanistically possible, typically under the influence of a strong, sterically hindered base. masterorganicchemistry.com An E2-type elimination would involve the abstraction of a proton from the methyl group by a base, with the simultaneous formation of a double bond and expulsion of the chloride ion. This would result in the formation of a highly reactive exocyclic methylene (B1212753) intermediate (a 4-methylidene-1,4-dihydropyridine derivative).

However, such elimination pathways often compete with nucleophilic substitution at the same site. masterorganicchemistry.com For most nucleophiles, which also possess basicity, the SN2 reaction at the chloromethyl carbon is generally the favored pathway over elimination. The use of a non-nucleophilic, strong base would be required to favor the elimination product. libretexts.org

Radical Reactions

The pyridine ring is susceptible to radical attack, particularly under Minisci-type conditions. These reactions involve the addition of a radical species to the electron-deficient pyridine ring, leading to functionalization at positions with the lowest electron density, typically the C-2 and C-6 positions. For the closely related compound, 4-chloro-3-fluoropyridine (B1587321), Minisci-type amidomethylation has been investigated, providing insight into the likely radical reactivity of this compound. nih.gov

Under silver/persulfate or photoredox-mediated conditions, the reaction of 4-chloro-3-fluoropyridine with various amino acid derivatives generates 2-amidomethylated pyridines with high regioselectivity. nih.gov The radical generated from the amino acid derivative preferentially attacks the C-2 and C-6 positions of the pyridine ring. Given the electronic similarities, it is anticipated that this compound would exhibit analogous reactivity, with radical attack favoring the C-6 position due to steric hindrance from the chloro group at C-2 and the chloromethyl group at C-4.

The general mechanism for the photoredox-mediated Minisci reaction involves the formation of a radical from a suitable precursor, which then adds to the protonated pyridine ring. Subsequent oxidation and deprotonation yield the functionalized pyridine.

Table 1: Regioselective Minisci-type Amidomethylation of 4-Chloro-3-fluoropyridine nih.gov

| Radical Precursor | Reaction Conditions | Product(s) | Isomer Ratio (2- vs. 6-) | Yield (%) |

| N-acetylglycine | Ag+/persulfate | 2-(N-acetylaminomethyl)-4-chloro-3-fluoropyridine | >50:1 | 55 |

| N-Boc-glycine | Photoredox | 2-(N-Boc-aminomethyl)-4-chloro-3-fluoropyridine | 6.7:1 | 74 |

| N-Cbz-glycine | Photoredox | 2-(N-Cbz-aminomethyl)-4-chloro-3-fluoropyridine | >50:1 | 68 |

Palladium-Catalyzed Cross-Coupling Reactions Involving this compound

The presence of a chloro substituent on the pyridine ring makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-Cl bond is generally higher than that of the C-F bond in such transformations. The chloromethyl group also presents a site for potential reactivity, introducing an element of chemoselectivity.

The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst and a base. For this compound, the reaction is expected to occur selectively at the C-Cl bond. The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product and regenerate the catalyst.

While specific examples with this compound are not extensively documented, studies on other chloropyridines demonstrate the feasibility of this transformation. researchgate.netresearchgate.netmdpi.com The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity.

The Heck coupling reaction pairs an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.org The reaction with this compound would likely proceed at the C-Cl bond. The mechanism involves the oxidative addition of palladium(0) to the C-Cl bond, followed by insertion of the alkene, and subsequent β-hydride elimination to afford the coupled product. nih.govmdpi.com The regioselectivity of the alkene insertion is influenced by both steric and electronic factors.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. nrochemistry.comorganic-chemistry.orgwikipedia.org For this compound, the coupling would be expected to take place at the C-2 chloro position. The catalytic cycle involves the formation of a copper acetylide, which then undergoes transmetalation to a palladium complex, followed by reductive elimination. soton.ac.ukscirp.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction would allow for the introduction of various amino groups at the 2-position of this compound. The catalytic cycle involves oxidative addition of palladium(0) to the C-Cl bond, coordination of the amine, deprotonation to form a palladium-amido complex, and reductive elimination to furnish the arylamine. researchgate.net

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound

The presence of multiple reactive sites in this compound makes selectivity a critical consideration in its chemical transformations.

Chemoselectivity: In palladium-catalyzed cross-coupling reactions, the C-Cl bond is significantly more reactive than the C-F bond. This difference in reactivity allows for selective functionalization at the 2-position. The chloromethyl group, being a benzylic-like halide, can also undergo nucleophilic substitution. However, under typical palladium-catalyzed cross-coupling conditions that favor the activation of aryl halides, the C-Cl bond on the pyridine ring is expected to be the primary site of reaction. Careful selection of reaction conditions would be necessary to avoid competing reactions at the chloromethyl group.

Regioselectivity: In radical reactions, such as the Minisci reaction, the regioselectivity is dictated by the electronic properties of the pyridine ring. For 4-chloro-3-fluoropyridine, a high degree of regioselectivity for the C-2 position is observed in amidomethylation. nih.gov By extension, for this compound, radical attack is predicted to occur preferentially at the C-6 position, which is electronically activated and less sterically hindered than the C-2 position. In palladium-catalyzed reactions, the regioselectivity is predetermined by the position of the halide, leading to functionalization at the C-2 position.

Stereoselectivity: For the reactions discussed, stereoselectivity is not a primary concern as no new chiral centers are typically formed in the reactions at the pyridine ring. However, if the coupling partners contain stereocenters, their integrity during the reaction would need to be considered.

Theoretical Studies on Reaction Pathways and Transition States

As of the latest available research, specific theoretical and computational studies detailing the reaction pathways and transition states for this compound are not extensively documented in publicly accessible literature. However, the reactivity of this molecule can be inferred by examining theoretical studies conducted on analogous substituted pyridines. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating molecular structure, electronic properties, and reactivity, providing insights into potential reaction mechanisms.

Theoretical investigations into related molecules, such as other halogenated and substituted pyridines, can offer a foundational understanding of the factors governing the reactivity of this compound. For instance, studies on similar compounds often focus on calculating molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and atomic charges to predict sites susceptible to nucleophilic or electrophilic attack.

In the case of this compound, theoretical calculations would likely focus on several key aspects of its reactivity:

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C2 position is a potential site for nucleophilic attack. Theoretical studies would aim to calculate the activation energy barriers for the substitution of this chlorine with various nucleophiles. The presence of the electron-withdrawing fluorine atom at C3 and the chloromethyl group at C4 would be expected to influence the stability of the Meisenheimer intermediate, a key transition state in SNAr reactions.

Reactivity of the Chloromethyl Group: The chloromethyl group at the C4 position is another reactive site, susceptible to nucleophilic substitution (SN2 type reactions). Theoretical models could elucidate the transition state geometry and energy for reactions involving the displacement of the chloride ion from this side chain.

Influence of Substituents: The fluorine atom at the C3 position and the chlorine atom at the C2 position have significant electronic effects on the pyridine ring. DFT studies would be instrumental in quantifying the inductive and mesomeric effects of these halogens on the electron density distribution around the ring, thereby influencing the reactivity at different positions.

While direct computational data for this compound is not available, the principles derived from theoretical studies on other chlorofluoropyridines and pyridines with chloromethyl substituents can provide a robust framework for predicting its chemical behavior. Future computational studies are needed to provide precise quantitative data on the reaction energetics and to fully map out the potential energy surfaces for its various transformations.

Computational Chemistry and Theoretical Investigations of 2 Chloro 4 Chloromethyl 3 Fluoropyridine

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations would be employed to determine the electronic structure of 2-Chloro-4-(chloromethyl)-3-fluoropyridine. This would involve the calculation of molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. These calculations would also provide insights into the electron density distribution, identifying electron-rich and electron-deficient regions of the molecule, which are crucial for predicting sites of electrophilic and nucleophilic attack.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional structure of molecules. For this compound, DFT studies would provide optimized bond lengths, bond angles, and dihedral angles. This information is fundamental for understanding the molecule's steric and electronic properties. Furthermore, frequency calculations at the same level of theory would confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface, thus ensuring its stability.

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters. For this compound, theoretical calculations could provide predictions of its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies from IR and Raman spectra, after appropriate scaling, can be compared with experimental data to confirm the molecular structure. Similarly, the prediction of 1H and 13C NMR chemical shifts is invaluable for the structural elucidation and characterization of the compound.

Reaction Mechanism Simulation and Energy Profile Analysis

Theoretical simulations are instrumental in elucidating reaction mechanisms. For this compound, such studies could investigate various potential reactions, such as nucleophilic substitution at the chloromethyl group or on the pyridine (B92270) ring. By mapping the potential energy surface, transition states can be located, and activation energies can be calculated. This would provide a detailed understanding of the reaction kinetics and thermodynamics, helping to predict the most favorable reaction pathways.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations could be used to explore the conformational landscape of the chloromethyl group relative to the pyridine ring. By simulating the motion of the atoms over time, MD simulations can identify the most stable conformers and the energy barriers between them. This is particularly important for understanding how the molecule's shape and flexibility might influence its interactions with other molecules.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches in Design

While excluding specific biological activity, QSAR and cheminformatics approaches could utilize calculated molecular descriptors of this compound. These descriptors, which include electronic, steric, and topological properties, could be used in broader studies to correlate the structural features of a series of related pyridine derivatives with their physicochemical properties. This would aid in the rational design of new compounds with desired characteristics, without focusing on a specific biological target.

2 Chloro 4 Chloromethyl 3 Fluoropyridine As a Versatile Synthetic Building Block and Intermediate

Role in the Construction of Complex Heterocyclic Systems

The unique arrangement of reactive groups on the 2-Chloro-4-(chloromethyl)-3-fluoropyridine scaffold makes it an ideal starting material for the construction of fused and complex heterocyclic systems. The chlorine atoms at the 2-position and on the methyl group at the 4-position exhibit differential reactivity, which can be exploited for sequential nucleophilic substitution reactions. For instance, the chloromethyl group is generally more susceptible to nucleophilic attack than the chloro group on the pyridine (B92270) ring. This allows for the selective introduction of a nucleophile at the 4-position, followed by a subsequent reaction at the 2-position.

This stepwise reactivity is instrumental in the synthesis of various bicyclic and polycyclic heteroaromatic compounds. For example, reaction with a binucleophile, such as a diamine or a mercapto-amine, can lead to the formation of a new heterocyclic ring fused to the pyridine core. The fluorine atom at the 3-position, while generally less reactive towards nucleophilic substitution than the chlorine at the 2-position, can influence the regioselectivity of reactions and can be a site for further modification under specific conditions or a key feature in the final target molecule.

Application in the Synthesis of Substituted Pyridines with Specific Architectures

The strategic placement of the chloro and chloromethyl groups allows for the precise and controlled introduction of a wide variety of substituents onto the pyridine ring, leading to the synthesis of pyridines with specific and well-defined three-dimensional architectures. The chloromethyl group can be readily converted into other functional groups such as alcohols, amines, ethers, and nitriles through nucleophilic substitution reactions.

Simultaneously, the chloro group at the 2-position can participate in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to introduce aryl, heteroaryl, or alkyl groups. This dual reactivity allows for the creation of a diverse range of 2,4-disubstituted-3-fluoropyridines. The fluorine atom at the 3-position plays a significant role in modulating the electronic properties and the conformational preferences of the resulting molecules.

A generalized scheme for the synthesis of specifically substituted pyridines is presented below:

| Starting Material | Reagent | Reaction Type | Resulting Substituted Pyridine |

|---|---|---|---|

| This compound | R-OH / Base | Nucleophilic Substitution (Etherification) | 2-Chloro-3-fluoro-4-(alkoxymethyl)pyridine |

| This compound | R-NH2 | Nucleophilic Substitution (Amination) | 2-Chloro-3-fluoro-4-(aminomethyl)pyridine |

| 2-Chloro-3-fluoro-4-(substituted)pyridine | Ar-B(OH)2 / Pd catalyst | Suzuki Coupling | 2-Aryl-3-fluoro-4-(substituted)pyridine |

Precursor for Advanced Fluoro-Organic Compounds

The presence of a fluorine atom on the pyridine ring makes this compound a valuable precursor for the synthesis of more complex fluoro-organic compounds. Fluorine-containing molecules are of great interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered electronic properties.

This building block can be used to introduce the fluoropyridine moiety into larger molecules. For example, the chloromethyl group can be used to link the fluoropyridine ring to other molecular fragments. Furthermore, the chloro group at the 2-position can be displaced by other fluorine-containing nucleophiles or used in cross-coupling reactions with fluorinated coupling partners to generate molecules with multiple fluorine atoms or fluorinated functional groups.

Derivatization Strategies for Expanding Chemical Space around the this compound Scaffold

The chemical space around the this compound scaffold can be significantly expanded through the systematic introduction of a wide variety of functional groups. The reactivity of the two chlorine atoms allows for a plethora of chemical transformations.

The following table summarizes some of the key functional group transformations that can be achieved:

| Reactive Site | Reaction | Reagents | Introduced Functional Group |

|---|---|---|---|

| 4-(chloromethyl) | Nucleophilic Substitution | NaN3 | Azidomethyl |

| 4-(chloromethyl) | Nucleophilic Substitution | KCN | Cyanomethyl |

| 4-(chloromethyl) | Nucleophilic Substitution | R-SH / Base | Thioether |

| 2-Chloro | Nucleophilic Aromatic Substitution | R-OH / Base | Alkoxy |

| 2-Chloro | Nucleophilic Aromatic Substitution | R2NH | Secondary Amine |

The formation of polycyclic structures from this compound often involves intramolecular cyclization reactions. By first introducing a suitable functional group at the 4-position (via the chloromethyl group), a subsequent reaction with the 2-chloro position can lead to the formation of a new ring. For instance, if a nucleophile with a tethered functional group is introduced at the 4-position, this tethered group can then react intramolecularly with the 2-position of the pyridine ring.

An example of this strategy is the synthesis of furopyridines. Reaction of this compound with a salicylaldehyde (B1680747) derivative could be envisioned to proceed via initial O-alkylation at the 4-position, followed by an intramolecular nucleophilic aromatic substitution or a palladium-catalyzed cyclization to form the furan (B31954) ring fused to the pyridine core.

Development of Libraries of this compound Analogs for Research Screening

The versatility of this compound as a synthetic building block makes it an excellent scaffold for the development of compound libraries for high-throughput screening in drug discovery and materials science research. By employing combinatorial chemistry approaches, a large number of analogs can be rapidly synthesized.

A common strategy involves a divergent synthetic approach. The this compound core can be reacted with a diverse set of building blocks at either the 2-position or the 4-position. For example, a library of amines can be reacted with the chloromethyl group to generate a series of 4-(aminomethyl) derivatives. Each of these derivatives can then be further reacted with a library of boronic acids via Suzuki coupling at the 2-position to generate a large two-dimensional library of compounds.

The resulting library of analogs, with systematic variations around the central 3-fluoropyridine (B146971) core, can then be screened for biological activity against a variety of targets or for desired material properties. The data obtained from these screens can provide valuable structure-activity relationship (SAR) information, guiding the design of more potent and selective compounds.

Utility in Material Science Precursor Research (e.g., monomers, specialized polymers)

Despite extensive searches of scientific literature and patent databases, there is currently a lack of publicly available information detailing the specific use of This compound as a precursor for monomers or in the synthesis of specialized polymers within the field of material science.

While substituted pyridines and compounds with chloromethyl functional groups are recognized as versatile building blocks in organic synthesis and polymer chemistry, the direct application of this particular compound in material science research is not well-documented. The reactivity of the chloromethyl group suggests its potential for incorporation into polymer backbones or for the functionalization of polymer surfaces. For instance, chloromethyl groups on aromatic rings can serve as initiation sites for controlled radical polymerizations, such as Atom Transfer Radical Polymerization (ATRP), to grow polymer brushes from a surface.

Furthermore, the pyridine ring itself, with its unique electronic properties and ability to coordinate with metals, is a desirable moiety in functional materials. Polymers incorporating pyridine units can exhibit interesting optical, electronic, and catalytic properties. The presence of chloro and fluoro substituents on the pyridine ring of This compound would be expected to modify these properties, potentially enhancing thermal stability, altering solubility, or influencing the electronic nature of the resulting material.

A closely related compound, (2-Chloro-3-fluoropyridin-4-yl)methanol , is commercially available and could serve as a direct precursor to This compound through a chlorination reaction. This availability suggests that the core chemical scaffold is accessible for research purposes. However, its subsequent application in the development of novel monomers and polymers has not been reported in the reviewed literature.

Future Directions and Emerging Research Avenues for 2 Chloro 4 Chloromethyl 3 Fluoropyridine

Exploration of Asymmetric Synthesis Methodologies

The development of asymmetric synthesis methodologies for 2-Chloro-4-(chloromethyl)-3-fluoropyridine is a critical area for future research. The introduction of chirality to this molecule could open up new avenues for its use in the synthesis of enantiomerically pure pharmaceuticals and agrochemicals. Current research on the asymmetric synthesis of related heterocyclic chloroamines and fluoroamines provides a strong foundation for exploring similar transformations with this compound.

Future investigations could focus on the enantioselective functionalization of the chloromethyl group. This could involve the use of chiral catalysts to mediate nucleophilic substitution reactions, leading to the formation of a new stereocenter. For instance, the development of catalytic systems that enable the asymmetric coupling of various nucleophiles with the chloromethyl moiety would be a significant advancement.

Another promising avenue is the exploration of asymmetric transformations involving the pyridine (B92270) ring itself. While challenging, the development of methods for the enantioselective modification of the pyridine core could lead to the synthesis of novel chiral building blocks with broad applications.

A key area of focus will be the development of robust and scalable asymmetric processes. This will require careful optimization of reaction conditions, including the choice of catalyst, solvent, and temperature, to achieve high enantioselectivity and chemical yield. The table below illustrates potential research targets and methodologies for the asymmetric synthesis of derivatives of this compound.

Table 1: Potential Asymmetric Synthesis Strategies

| Target Moiety | Potential Methodology | Chiral Catalyst | Expected Outcome |

|---|---|---|---|

| Asymmetric C-N bond formation | Nucleophilic substitution with chiral amines | Chiral Phase-Transfer Catalyst | Enantioenriched amino derivatives |

| Asymmetric C-C bond formation | Enantioselective cross-coupling | Chiral Palladium or Nickel Complex | Chiral carbon-extended analogues |

Integration into Flow Chemistry Systems for Continuous Production

The integration of the synthesis and functionalization of this compound into flow chemistry systems presents a significant opportunity for advancing its production and application. thieme-connect.comuc.pt Continuous flow processes offer numerous advantages over traditional batch methods, including enhanced safety, improved reaction control, and the potential for seamless multi-step syntheses. researchgate.net Research on the continuous flow synthesis of other functionalized pyridines and related heterocyclic compounds has demonstrated the feasibility and benefits of this approach. organic-chemistry.org

Future research in this area should focus on developing a robust and efficient continuous flow process for the synthesis of this compound itself. This would involve the optimization of reaction parameters such as temperature, pressure, residence time, and stoichiometry in a microreactor setup. The use of immobilized reagents and catalysts could further enhance the efficiency and sustainability of the process.

The table below outlines a hypothetical multi-step flow synthesis for a derivative of this compound, highlighting the potential for in-line monitoring and purification.

Table 2: Hypothetical Integrated Flow Chemistry System

| Step | Reaction Type | Reactor Module | In-line Analysis | In-line Purification |

|---|---|---|---|---|

| 1 | Nucleophilic Substitution | Packed-Bed Reactor | FT-IR | Scavenger Resin |

| 2 | Cross-Coupling | Heated Microreactor | UV-Vis | Liquid-Liquid Extraction |

Photochemical and Electrochemical Approaches to Functionalization

Emerging research in photochemical and electrochemical methodologies offers exciting new possibilities for the functionalization of this compound. These techniques can provide access to unique reaction pathways that are often difficult to achieve through traditional thermal methods, enabling the formation of novel chemical bonds under mild conditions.

Future photochemical research could explore the use of light-mediated reactions to selectively activate and functionalize the C-Cl or C-F bonds of the pyridine ring. For example, the development of photocatalytic systems for the cross-coupling of this compound with various partners could lead to the synthesis of a wide range of novel derivatives. Additionally, photoinduced reactions involving the chloromethyl group could provide a mild and efficient route for the introduction of new functional groups.

In the realm of electrochemistry, the application of electrosynthesis for the functionalization of this compound is a promising area of investigation. Electrochemical methods can be used to generate highly reactive intermediates that can participate in a variety of transformations. For instance, the electrochemical reduction of the chloromethyl group could lead to the formation of a carbanion, which could then be trapped with various electrophiles. Conversely, electrochemical oxidation could be used to activate the pyridine ring towards nucleophilic attack.

The table below presents potential photochemical and electrochemical functionalization strategies for this compound.

Table 3: Potential Photo- and Electrochemical Functionalization Strategies

| Method | Target Bond | Reagent/Catalyst | Potential Product |

|---|---|---|---|

| Photoredox Catalysis | C-Cl (pyridine) | Iridium or Ruthenium photocatalyst | Arylated or alkylated derivatives |

| Electrochemical Reduction | C-Cl (chloromethyl) | Sacrificial anode | Carbanion intermediate for further reaction |

Biocatalytic Transformations of this compound

The application of biocatalysis to the transformation of this compound represents a green and highly selective approach to the synthesis of valuable derivatives. Enzymes, with their inherent chemo-, regio-, and stereoselectivity, can catalyze reactions that are often challenging to achieve with traditional chemical methods. While specific biocatalytic transformations of this compound have not been reported, research on the enzymatic modification of related halogenated and functionalized pyridines suggests significant potential.

Future research should focus on screening a diverse range of enzymes, such as oxidoreductases, hydrolases, and transferases, for their ability to catalyze transformations on this compound. For example, ketoreductases could be explored for the asymmetric reduction of a carbonyl group introduced at the 4-position, leading to the synthesis of chiral alcohols. Lipases and proteases could be investigated for the enantioselective hydrolysis of ester derivatives, providing access to chiral acids and alcohols.

The discovery and engineering of novel enzymes with tailored activities towards this compound will be a key area of investigation. Modern techniques such as directed evolution and rational protein design can be employed to improve the efficiency, selectivity, and stability of promising enzyme candidates.

The table below outlines potential biocatalytic transformations and the corresponding enzyme classes that could be explored.

Table 4: Potential Biocatalytic Transformations

| Reaction Type | Enzyme Class | Potential Substrate Derivative | Product Type |

|---|---|---|---|

| Asymmetric Reduction | Ketoreductase (KRED) | 4-Acetyl-2-chloro-3-fluoropyridine | Chiral secondary alcohol |

| Enantioselective Hydrolysis | Lipase/Esterase | 4-(Acetoxy)methyl derivative | Chiral alcohol |

Advanced Mechanistic Studies and Theoretical Insights

A deeper understanding of the reactivity of this compound through advanced mechanistic studies and theoretical calculations is crucial for its rational application in organic synthesis. The interplay of the electron-withdrawing effects of the chloro and fluoro substituents, along with the reactivity of the chloromethyl group, makes this a fascinating molecule for mechanistic investigation.

Future research should employ a combination of experimental techniques, such as kinetic studies, isotopic labeling, and in-situ spectroscopic monitoring, to elucidate the mechanisms of key reactions involving this compound. For example, a detailed study of the nucleophilic aromatic substitution (SNAr) reactions at the 2- and 6-positions of the pyridine ring would provide valuable insights into the regioselectivity of these transformations.

Computational chemistry, particularly Density Functional Theory (DFT) calculations, will play a pivotal role in complementing experimental studies. Theoretical calculations can be used to model reaction pathways, predict transition state energies, and rationalize observed selectivities. For instance, DFT studies could be used to compare the activation barriers for nucleophilic attack at the different positions of the pyridine ring, providing a theoretical basis for the observed regioselectivity.

The table below highlights key mechanistic questions and the methodologies that could be employed to address them.

Table 5: Focus Areas for Mechanistic and Theoretical Studies

| Mechanistic Question | Experimental Approach | Computational Method | Expected Insight |

|---|---|---|---|

| Regioselectivity of SNAr | Competition experiments, kinetic analysis | DFT calculations of activation barriers | Understanding of substituent effects on reactivity |

| Role of the fluoro group | Comparison with non-fluorinated analogues | Natural Bond Orbital (NBO) analysis | Elucidation of electronic and steric effects |

Strategic Development of Novel Applications as a Research Intermediate

The unique structural features of this compound make it a highly attractive, yet underutilized, research intermediate for the synthesis of novel bioactive molecules. The strategic development of its applications in medicinal and agrochemical research is a key future direction. Its potential as a building block for creating diverse chemical libraries could lead to the discovery of new therapeutic agents and crop protection agents.

Future research should focus on the systematic exploration of the chemical space accessible from this compound. This can be achieved through the development of a "build-couple-pair" strategy, where the chloromethyl and chloro functionalities are sequentially or orthogonally functionalized with a variety of building blocks. This approach would allow for the rapid generation of a large number of diverse molecules for biological screening.

Collaboration between synthetic chemists and biologists will be essential for the successful development of novel applications. The design of new derivatives should be guided by an understanding of the structure-activity relationships (SAR) of relevant biological targets. For instance, the fluorinated pyridine core of this compound is a common motif in many biologically active compounds, and its incorporation into new molecular scaffolds could lead to the discovery of potent and selective inhibitors of various enzymes and receptors.

The table below outlines potential therapeutic and agrochemical areas where derivatives of this compound could be explored.

Table 6: Potential Application Areas for Derivatives

| Field | Target Class | Rationale for Use | Example of Desired Functionality |

|---|---|---|---|

| Medicinal Chemistry | Kinase Inhibitors | Fluorinated pyridines are known to interact with kinase active sites. | Introduction of pharmacophoric groups at the 4- and 2-positions. |

| Agrochemicals | Fungicides | Halogenated pyridines often exhibit antifungal activity. | Synthesis of derivatives with enhanced membrane permeability. |

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-chloro-4-(chloromethyl)-3-fluoropyridine, and how do reaction conditions influence yield?

- Methodology :

- Nucleophilic substitution on pre-functionalized pyridine precursors (e.g., halogen exchange or chloromethylation) is a primary route. Polar aprotic solvents (DMF, DMSO) with base catalysts (K₂CO₃, NaH) enhance reactivity at the chloromethyl group .

- Optimization : Temperature (60–100°C) and stoichiometric ratios of reagents (e.g., NaI for iodide displacement) are critical. For example, excess NaI in DMF at 60°C improves substitution efficiency .

- Key Table :

| Precursor | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 4-(hydroxymethyl) derivative | SOCl₂, reflux, 4h | 72 | [7] |

| Bromo-fluoro intermediate | Cl⁻ source, K₂CO₃, DMF, 80°C | 65 | [16] |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹⁹F NMR : Detects fluorine environment shifts; δ ~ -120 ppm for meta-fluorine in pyridine rings .

- GC-MS : Identifies fragmentation patterns (e.g., loss of Cl⁻ or CH₂Cl groups at m/z 143 and 125) .

- X-ray crystallography : Resolves positional isomers; chloromethyl groups show distinct bond angles (~109.5°) .

Q. How do the substituents (Cl, CH₂Cl, F) influence reactivity in cross-coupling reactions?

- Methodology :

- Chloromethyl group : Prone to nucleophilic substitution (SN2) with amines or thiols .

- Fluorine : Stabilizes the ring electronically, reducing electrophilic substitution but enhancing Suzuki coupling at the 4-position .

- Key Table :

| Reaction Type | Reactive Site | Preferred Reagents | Example Product |

|---|---|---|---|

| Suzuki coupling | C4 | Pd(PPh₃)₄, aryl boronic acids | Biaryl derivatives |

| Nucleophilic substitution | CH₂Cl | NaN₃, KSCN | Azido/thiocyanato derivatives |

Q. What safety protocols are recommended for handling this compound?

- Methodology :

- Use gloveboxes or fume hoods to avoid inhalation/contact. Chloromethyl groups are potential alkylating agents, requiring nitrile gloves and neoprene aprons .

- Store in airtight containers at 2–8°C to prevent hydrolysis. Avoid metals (corrosion risk) .

Advanced Questions

Q. What mechanistic insights explain contradictions in substituent-directed reactivity (e.g., competing SN2 vs. aromatic electrophilic substitution)?

- Methodology :

- DFT calculations : Compare activation energies for pathways. Chloromethyl SN2 (ΔG‡ ~15 kcal/mol) is favored over electrophilic substitution (ΔG‡ >25 kcal/mol) due to steric hindrance .

- Isotopic labeling : Use ¹⁸O-tracing in hydrolysis studies to confirm nucleophilic vs. radical pathways .

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., magnetic susceptibility vs. computational predictions)?

- Methodology :

- Rotational Zeeman effect : Measure magnetic susceptibility anisotropies (e.g., 2χₐₐ - χ_b₆ + χ_c_c = 53.3×10⁻⁶ erg/G²·mol for 3-fluoropyridine analogs) .

- CNDO/2 modeling : Correlate π-electron density alternations with non-local susceptibility contributions to refine predictions .

Q. What computational strategies predict regioselectivity in halogen-exchange reactions?

- Methodology :

- MD simulations : Model solvent effects (e.g., DMF stabilizes transition states via dipole interactions) .

- Hammett parameters : Use σₚ values (F: +0.06, Cl: +0.23) to quantify electronic effects on reaction rates .

Q. How can structure-activity relationship (SAR) studies optimize pharmacological potential?

- Methodology :

- Bioisosteric replacement : Replace CH₂Cl with CF₃ or OCH₃ to modulate lipophilicity (logP) .

- In vitro assays : Test kinase inhibition (IC₅₀) or antimicrobial activity (MIC) against Gram-positive bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.